molecular formula C22H18ClN3O3 B2646337 1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931726-86-2

1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2646337
CAS No.: 931726-86-2
M. Wt: 407.85
InChI Key: CEYIFFWHBBZCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine-dione derivative characterized by dual benzyl substituents at the N1 and N3 positions: a 3-chlorobenzyl group and a 2-methoxybenzyl group. The pyrido[2,3-d]pyrimidine-dione core is a bicyclic scaffold that combines pyridine and pyrimidine rings, enabling diverse bioactivity through interactions with enzymes like protoporphyrinogen oxidase (PPO) or kinases .

Properties

CAS No.

931726-86-2

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.85

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18ClN3O3/c1-29-19-10-3-2-7-16(19)14-26-21(27)18-9-5-11-24-20(18)25(22(26)28)13-15-6-4-8-17(23)12-15/h2-12H,13-14H2,1H3

InChI Key

CEYIFFWHBBZCCH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl derivatives with pyrido[2,3-d]pyrimidine intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 80-120°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties.

Case Studies

In laboratory settings, the compound has shown:

  • Induction of apoptosis in HeLa cells through mitochondrial pathway activation.
  • Inhibition of cell proliferation in K562 cells with IC50 values indicating moderate efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial and fungal strains.

Mechanism

The presence of chlorobenzyl and methoxybenzyl groups enhances the compound's ability to penetrate microbial membranes. This leads to disruption of cellular functions.

Efficacy Spectrum

Research indicates effectiveness against:

  • Gram-positive Bacteria : Staphylococcus aureus and Bacillus cereus.
  • Gram-negative Bacteria : Proteus mirabilis and Serratia marcescens.
  • Fungi : Various strains demonstrating susceptibility.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes, notably phosphoinositide 3-kinase (PI3K), which is crucial in cancer therapy.

Inhibition Studies

Studies suggest that this class of compounds can inhibit PI3K activity, potentially preventing tumor growth and metastasis. The following points summarize the findings:

  • Inhibition of PI3K correlates with reduced cell survival in cancer models.
  • The compound's binding affinity to PI3K was evaluated using radioligand binding assays.

Summary Table of Biological Activities

Activity TypeTarget/MechanismEfficacy ObservedReferences
AnticancerInduction of apoptosisEffective against HeLa, K562
AntimicrobialDisruption of microbial membranesEffective against S. aureus
Enzyme InhibitionPI3K inhibitionReduces cell survival

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural Comparisons

Pyridopyrimidine-diones exhibit bioactivity modulated by substituents on the core scaffold. Key structural analogs include:

Compound Name Substituents (N1/N3) Key Features Reference
Target Compound 3-Chlorobenzyl / 2-Methoxybenzyl Dual aromatic substituents; chloro and methoxy groups enhance lipophilicity
3-Methyl-1-(2,3,4-Trifluorophenyl)-pyrido[2,3-d]pyrimidine-2,4-dione (2o) 2,3,4-Trifluorophenyl / Methyl Fluorine atoms improve electronegativity; strong PPO inhibition
6a (Hydroxybenzoyl derivative) Methyl / 2-Hydroxy-5-methylbenzoyl Hydroxybenzoyl group enhances H-bonding; HOMO-LUMO gap: 3.93 eV
5-Amino-1,3-diethyl-pyrido[2,3-d]pyrimidine-dione Diethyl / Amino Amino group increases solubility; MW: 234.25 g/mol
1,3,5-Trimethyl-pyrido[2,3-d]pyrimidine-dione Methyl groups at N1, N3, C5 Compact structure; MW: 205.21 g/mol; no halogen substituents

Key Observations :

  • Substituent Effects: The target compound’s 3-chlorobenzyl and 2-methoxybenzyl groups likely enhance π-π stacking and hydrophobic interactions compared to alkyl or amino substituents .
  • Conformational Flexibility : In compound 2n (1-(2,6-diethylphenyl)-3-methyl analog), the dihedral angle between the pyridopyrimidine core and benzene ring is 88.2°, suggesting near-orthogonal orientation that optimizes binding pockets . This angle may vary in the target compound due to bulkier substituents.
Electronic Properties and HOMO-LUMO Analysis

Frontier molecular orbital (FMO) energies influence reactivity and binding:

Compound HOMO Location LUMO Location ΔE (eV) Bioactivity Correlation Reference
Compound B Benzene ring Pyridopyrimidine ring Lower herbicidal activity
Compound 2o Pyridopyrimidine ring Benzene ring High herbicidal activity (PPO inhibition)
6a Pyridopyrimidine + hydroxybenzoyl Pyridopyrimidine + hydroxybenzoyl 3.93 Moderate reactivity

However, its LUMO energy (unreported) could align with flumioxazin-like inhibitors if conjugated with electron-withdrawing groups .

Physicochemical Properties

Comparative data on solubility, melting points, and stability:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
Target Compound ~400 (estimated) Not reported Low (hydrophobic substituents)
Pyrido[2,3-d]pyrimidine-dione (CAS 21038-66-4) 163.13 361 Poor in water
6a 310.17 256–258 Moderate (hydroxy group)
1,3,5-Trimethyl derivative 205.21 Not reported Higher than halogenated analogs

The target compound’s higher molecular weight and halogenated substituents suggest lower aqueous solubility compared to hydroxybenzoyl derivatives like 6a .

Biological Activity

1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a pyridopyrimidine derivative, exhibits potential biological activity due to its unique structural features. This compound belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry for their diverse pharmacological properties.

Structural Characteristics

The compound's structure includes:

  • Pyridine and Pyrimidine Rings : These fused rings contribute to the compound's stability and reactivity.
  • Substituents : The presence of a chlorobenzyl group and a methoxybenzyl group enhances its solubility and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including electrophilic substitutions and nucleophilic attacks on the pyrimidine ring. For instance, reactions with α,β-unsaturated ketones and various amines can yield diverse derivatives.

Biological Activity

Research into pyridopyrimidine derivatives has indicated several potential biological activities:

Anticancer Properties

Studies have shown that pyridopyrimidine derivatives can act as inhibitors of specific enzymes related to cancer progression. For instance:

  • Inhibition of eEF-2K : Compounds similar to this compound have been reported to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial in protein synthesis and cancer cell proliferation. For example, related compounds exhibited IC50 values of 420 nM against eEF-2K in breast cancer cells .

Antimicrobial Activity

Pyridopyrimidine derivatives have also demonstrated antimicrobial properties. Compounds with similar structural features have been shown to exhibit activity against various bacterial strains.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-amino-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one Contains amino and methyl groupsAnticancer activity
5-fluoro-1-benzylpyrido[2,3-d]pyrimidin-4(1H)-one Fluorinated benzyl groupAntimicrobial properties
6-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one Chlorophenyl substitutionInhibitory effects on EGFR

This table illustrates the diversity within the pyrido[2,3-d]pyrimidine class while highlighting how unique substituents can modulate biological activity.

Case Studies

Recent studies have focused on synthesizing and evaluating various pyridopyrimidine derivatives. For instance:

  • A series of analogs were synthesized and tested for their inhibitory effects on eEF-2K. The structure-activity relationship (SAR) indicated that specific substitutions significantly enhance biological efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, and how are substituents introduced?

  • Methodological Answer : The core pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 6-aminouracil derivatives with aldehydes or ketones. For example, ultrasonic-assisted one-pot synthesis in aqueous media using thiouracil, aldehydes, and malononitrile under phase-transfer catalysis achieves high yields . Substituents like 3-chlorobenzyl and 2-methoxybenzyl are introduced via alkylation of the pyrimidine nitrogen atoms using benzyl halides (e.g., 3-chlorobenzyl chloride) in the presence of potassium carbonate as a base .
  • Key Reaction Steps :

  • Cyclocondensation of aminouracil with aldehydes.
  • Alkylation with substituted benzyl halides.
  • Purification via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at 6.5–8.5 ppm, methyl groups at ~3.5 ppm) .
  • X-ray Diffraction : Resolves bond lengths, angles, and dihedral angles (e.g., pyrimidine ring dihedral angles with substituents: 62–70°) .
  • HRMS (ESI) : Validates molecular weight and fragmentation patterns .
    • Example Data :
Proton Signal Chemical Shift (ppm) Assignment
Aromatic H6.5–8.5Pyridine/benzyl
Methoxy (-OCH3)~3.82-Methoxybenzyl

Q. How is the compound screened for initial biological activity?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution against Staphylococcus aureus and Candida albicans (e.g., MIC values compared to reference drugs like metronidazole) .
  • Enzyme Inhibition : Kinase or reductase inhibition assays (e.g., IC50 determination via fluorescence polarization) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50 values reported in µM ranges) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) accelerate ultrasonic-assisted one-pot reactions .
  • Temperature Control : Reflux (80–100°C) for cyclization steps minimizes byproducts .
    • Case Study : Substituting DMF with DMSO increased alkylation yield from 65% to 82% in a related pyrido[2,3-d]pyrimidine synthesis .

Q. What computational methods elucidate electronic properties and ligand-target interactions?

  • Methodological Answer :

  • DFT/TD-DFT : Calculates HOMO-LUMO gaps (e.g., 3.91–4.10 eV), molecular electrostatic potentials (MEP), and charge transfer using B3LYP/6-311+G(d,p) .
  • Molecular Docking : Simulates binding to targets like dihydrofolate reductase (PDB: 1U72) using AutoDock Vina .
    • Example Data :
Compound HOMO-LUMO Gap (eV) NBO Charge Transfer
6a3.93O→C (0.25 e)

Q. How do structural modifications (e.g., substituents) influence pharmacological activity?

  • Methodological Answer :

  • Substituent Effects : Alkylation at position 1 reduces antimicrobial activity compared to unsubstituted analogs (e.g., MIC increased from 2 µg/mL to >10 µg/mL for S. aureus) .
  • Electron-Withdrawing Groups : 3-Chlorobenzyl enhances stability but may reduce solubility, impacting bioavailability .
    • SAR Table :
Substituent Antimicrobial Activity (MIC, µg/mL)
H (unsubstituted)2.0 (S. aureus)
4-Methylbenzyl4.5 (S. aureus)
2-Methoxybenzyl8.0 (S. aureus)

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Structural Reanalysis : Verify substituent positions via X-ray to rule out regiochemical errors .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding factors .

Q. What advanced crystallographic techniques refine the compound’s molecular structure?

  • Methodological Answer :

  • SHELX Refinement : Resolves disorder in benzyl groups using least-squares minimization and anisotropic displacement parameters .
  • Twinned Data Handling : SHELXL refines high-resolution data with twin laws (e.g., BASF parameter optimization) .
    • Case Study : SHELXL reduced R-factor from 0.12 to 0.05 in a pyrido[2,3-d]pyrimidine derivative with twinned crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.